N-cyclopentylformamide
Overview
Description
N-cyclopentylformamide: is an organic compound belonging to the class of tertiary carboxylic acid amides. It has the molecular formula C6H11NO and a molecular weight of 113.15764 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a formamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Nitriles: One common method for preparing N-cyclopentylformamide involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
Electrosynthesis: Another method involves the use of electrosynthesis, which is a greener and more sustainable approach.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow methods. These methods are efficient and practical, allowing for the rapid production of N-protected amino ketones, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can also participate in reduction reactions, where the formamide group is reduced to an amine.
Substitution: this compound can undergo substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: The major products formed from oxidation reactions include N-cyclopentylcarboxylic acid.
Reduction: Reduction reactions typically yield N-cyclopentylamine.
Substitution: Substitution reactions can produce a variety of products, depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclopentylformamide is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amides with biological targets. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a valuable compound in drug discovery .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable compound in various industrial processes .
Mechanism of Action
The mechanism of action of N-cyclopentylformamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
- N-cyclobutylformamide
- N-cyclohexylformamide
- N-cyclopropylformamide
Comparison: N-cyclopentylformamide is unique due to its cyclopentyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness allows it to interact differently with molecular targets, making it valuable in specific applications .
Properties
IUPAC Name |
N-cyclopentylformamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-7-6-3-1-2-4-6/h5-6H,1-4H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLHQTSQMKMTGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291514 | |
Record name | N-cyclopentylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41215-40-1 | |
Record name | NSC76129 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclopentylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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